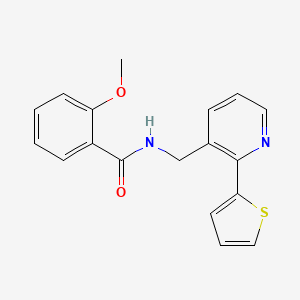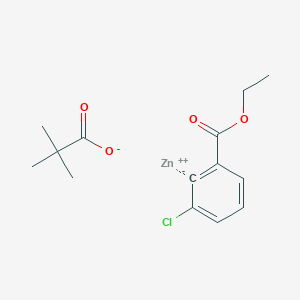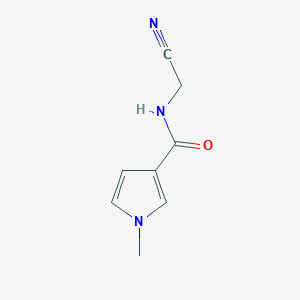
2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a methoxy group and a pyridine ring linked to a thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyridine-Thiophene Intermediate
Starting Materials: 2-bromopyridine and thiophene-2-boronic acid.
Reaction: Suzuki-Miyaura coupling reaction using a palladium catalyst and a base such as potassium carbonate in a solvent like toluene or ethanol.
Conditions: Reflux temperature for several hours.
-
Methoxylation of Benzamide
Starting Materials: Benzamide and methanol.
Reaction: Nucleophilic substitution reaction using a base such as sodium hydride.
Conditions: Room temperature to moderate heating.
-
Coupling of Intermediates
Starting Materials: The pyridine-thiophene intermediate and methoxybenzamide.
Reaction: Amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Automated Synthesis: Using robotic systems to handle multiple steps and reduce human error.
Green Chemistry Approaches: Utilizing environmentally benign solvents and reagents to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Material Science: Incorporated into polymers to enhance electrical conductivity or thermal stability.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Fluorescent Probes: Used in bioimaging due to its potential fluorescent properties.
Medicine
Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Chemical Sensors: Used in the development of sensors for detecting specific analytes.
Organic Electronics: Incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact pathways depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine: Similar in structure but with different substituents on the pyridine ring.
2-methoxy-N-(4-methylpyridin-2-yl)benzamide: Similar core structure but different substituents on the pyridine ring.
Uniqueness
2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is unique due to the presence of the thiophene moiety, which can enhance its electronic properties and potential interactions with biological targets. This structural feature distinguishes it from other benzamide derivatives and can lead to unique applications in various fields.
Propiedades
IUPAC Name |
2-methoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-15-8-3-2-7-14(15)18(21)20-12-13-6-4-10-19-17(13)16-9-5-11-23-16/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRMPLXJPJFZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxy-2-phenylacetic acid](/img/structure/B2685140.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2685142.png)



![N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2685149.png)
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenylacetamide](/img/structure/B2685150.png)
![2-Fluorospiro[2.3]hexan-5-amine;hydrochloride](/img/structure/B2685151.png)





